molecular formula C16H15N B14719993 1H-Indole, 5,7-dimethyl-2-phenyl- CAS No. 6550-67-0

1H-Indole, 5,7-dimethyl-2-phenyl-

Cat. No.: B14719993
CAS No.: 6550-67-0
M. Wt: 221.30 g/mol
InChI Key: BPIMTZKFJYRKCW-UHFFFAOYSA-N
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Description

1H-Indole, 5,7-dimethyl-2-phenyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and phenyl groups to the indole structure can enhance its biological activity and chemical stability.

Preparation Methods

The synthesis of 1H-Indole, 5,7-dimethyl-2-phenyl- can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a two-step process starting from o-nitrotoluene and involving the formation of an intermediate nitroso compound . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1H-Indole, 5,7-dimethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonylindoles, which have significant applications in medicinal chemistry.

Scientific Research Applications

1H-Indole, 5,7-dimethyl-2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 5,7-dimethyl-2-phenyl- involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, and proteins, modulating their activity and leading to therapeutic effects. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indole, 5,7-dimethyl-2-phenyl- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 5,7-dimethyl-2-phenyl- lies in its specific substitution pattern, which can enhance its biological activity and stability compared to other indole derivatives.

Properties

CAS No.

6550-67-0

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

5,7-dimethyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10,17H,1-2H3

InChI Key

BPIMTZKFJYRKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)C

Origin of Product

United States

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